molecular formula C5H8FNO2 B166661 (2R,4S)-4-fluoropyrrolidine-2-carboxylic acid CAS No. 131176-02-8

(2R,4S)-4-fluoropyrrolidine-2-carboxylic acid

Cat. No. B166661
M. Wt: 133.12 g/mol
InChI Key: ZIWHMENIDGOELV-IUYQGCFVSA-N
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Description

“(2R,4S)-4-fluoropyrrolidine-2-carboxylic acid” is a chemical compound . It is a fluorinated derivative of the amino acid pyrrolidine.

Scientific Research Applications

Synthesis and Medicinal Chemistry Applications

(2R,4S)-4-fluoropyrrolidine-2-carboxylic acid and its derivatives are notable in the field of medicinal chemistry, particularly as dipeptidyl peptidase IV inhibitors. For instance, Singh and Umemoto (2011) detailed the synthesis of N-protected (2S,4S)-4-fluoropyrrolidine-2-carbonyl fluorides, a key intermediate for medicinal applications. These synthons were converted into various intermediates such as 4-fluoropyrrolidine-2-carboxamides and carbonitriles, which are essential for the preparation of 4-fluoropyrrolidine derivatives used in medicinal chemistry (Singh & Umemoto, 2011).

Solubility, Stability, and Dissociation Studies

Butvin et al. (2000) conducted a comprehensive study on the solubility, stability, and dissociation constants of (2RS,4R)-2-substituted thiazolidine-4-carboxylic acids in aqueous solutions. This research is significant as it explores the fundamental chemical properties of this compound class, which is essential for understanding their behavior in various applications (Butvin et al., 2000).

Catalysis and Organic Synthesis

Ruiz-Olalla et al. (2015) demonstrated the use of homochiral methyl 4-aminopyrrolidine-2-carboxylates, derived from (2R,4S)-4-fluoropyrrolidine-2-carboxylic acid, as catalysts in asymmetric Michael additions of ketones to nitroalkenes. This work underscores the significance of these derivatives in facilitating critical reactions in organic synthesis (Ruiz-Olalla et al., 2015).

Enantioselective Biotransformations

Chen et al. (2012) reported on the biotransformation of pyrrolidine-2,5-dicarboxamides, showcasing the enzymatic preparation of (2R,5R)- and (2R,5S)-5-carbamoylpyrrolidine-2-carboxylic acids. This study highlights the biocatalytic potential of (2R,4S)-4-fluoropyrrolidine-2-carboxylic acid derivatives in synthesizing complex organic molecules (Chen et al., 2012).

Chemosensory Applications

A study by Luo et al. (2007) explored the application of (2R,4S)-4-fluoropyrrolidine-2-carboxylic acid derivatives in the development of a chemosensor for cadmium. This research demonstrates the potential of these compounds in environmental monitoring and analytical chemistry (Luo et al., 2007).

properties

IUPAC Name

(2R,4S)-4-fluoropyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8FNO2/c6-3-1-4(5(8)9)7-2-3/h3-4,7H,1-2H2,(H,8,9)/t3-,4+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIWHMENIDGOELV-IUYQGCFVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CNC1C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H](CN[C@H]1C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20427477
Record name (2R,4S)-4-fluoropyrrolidine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20427477
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

133.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2R,4S)-4-fluoropyrrolidine-2-carboxylic acid

CAS RN

131176-02-8
Record name (2R,4S)-4-fluoropyrrolidine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20427477
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2R,4S)-4-fluoropyrrolidine-2-carboxylic acid
Reactant of Route 2
(2R,4S)-4-fluoropyrrolidine-2-carboxylic acid
Reactant of Route 3
(2R,4S)-4-fluoropyrrolidine-2-carboxylic acid
Reactant of Route 4
(2R,4S)-4-fluoropyrrolidine-2-carboxylic acid
Reactant of Route 5
(2R,4S)-4-fluoropyrrolidine-2-carboxylic acid
Reactant of Route 6
(2R,4S)-4-fluoropyrrolidine-2-carboxylic acid

Citations

For This Compound
1
Citations
MA Ważyńska, R Butera, M Requesens… - Journal of Medicinal …, 2023 - ACS Publications
In search of a potent small molecular PD-L1 inhibitor, we designed and synthesized a compound based on a 2-hydroxy-4-phenylthiophene-3-carbonitrile moiety. Ligand’s performance …
Number of citations: 7 pubs.acs.org

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